molecular formula C12H7Cl2NO2 B6416466 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid CAS No. 1261945-31-6

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6416466
CAS No.: 1261945-31-6
M. Wt: 268.09 g/mol
InChI Key: SKAHOKINXHFZRF-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 3-position with a 3,4-dichlorophenyl moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and lipophilicity from the dichlorophenyl substituent.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(5-11(10)14)9-6-15-4-3-8(9)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAHOKINXHFZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688022
Record name 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-31-6
Record name 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-4-carboxylic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The biological activities of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid have been extensively studied, revealing its potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and gastric adenocarcinoma (AGS). For instance, it has shown an IC50 value as low as 0.17 µg/mL against MCF-7 cells, suggesting potent anticancer properties .
  • Receptor Modulation : It has been investigated for its ability to interact with nuclear receptors like the Constitutive Androstane Receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes .
  • Antimicrobial Properties : Studies have suggested that derivatives of this compound may possess antibacterial and anti-inflammatory activities, making it a candidate for further development in treating infections and inflammatory diseases .

Cytotoxicity Studies

A significant study assessed the cytotoxic effects of various pyridine derivatives, including this compound. The findings highlighted:

CompoundIC50 (µg/mL) MCF-7IC50 (µg/mL) AGSIC50 (µg/mL) HEK293
This compound0.174.90>200
Compound 4j5104.90>200
Compound 4r0.174.97>200

These results illustrate the compound's selective toxicity towards cancer cells while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and various biological targets. The presence of the dichlorophenyl group enhances hydrophobic interactions with key amino acids in target proteins, potentially improving binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Carboxylic Acids

3-(4-Methylphenyl)-4-pyridinecarboxylic Acid ()
  • Structure : Differs by replacing the 3,4-dichlorophenyl group with a 4-methylphenyl substituent.
  • Physicochemical Properties: Molecular formula: C₁₃H₁₁NO₂ (vs. C₁₂H₇Cl₂NO₂ for the target compound). Molar mass: 213.23 g/mol (vs. ~260 g/mol for the dichlorophenyl analog).
3,6-Dichloropyridine-2-carboxylic Acid ()
  • Structure : Chlorine substituents at pyridine positions 3 and 6, with a carboxylic acid at position 2.
  • Key Difference : The dichloro substitution pattern (3,6 vs. 3,4 on the phenyl ring) alters electronic distribution and steric hindrance, impacting interactions with enzymes or receptors .

Pyrrolidine/Pyrrolidinecarboxylic Acid Derivatives

(±)-(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride ()
  • Structure : Pyrrolidine ring replaces pyridine; 2,5-dichlorophenyl substituent vs. 3,4-dichlorophenyl.
  • Physicochemical Data :
    • Molecular weight: ~260 g/mol (similar to the target compound).
    • Boiling point: Predicted 404.5±45.0 °C (indicative of high thermal stability) .
Ureido-Substituted Pyrrolidinecarboxylic Acids ()
  • Examples :
    • 14{4,5}: Benzodioxol substituent, FTIR peaks at 1675 cm⁻¹ (C=O stretch), 99% purity .
    • 14{2,5}: 4-Methoxyphenyl group, APCI-MS m/z 452 .
  • Comparison : The ureido and trifluoromethylphenyl groups introduce hydrogen-bonding and electron-withdrawing effects, differing from the dichlorophenyl-carboxylic acid motif. These modifications are often leveraged in drug design for enhanced target specificity .

Pyrazolo-Pyridinecarboxylic Acids ()

  • Example : 1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
  • Structural Features : A pyrazolo-pyridine fused ring system with a 4-chlorobenzyl group.

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Purity/Yield Key Spectral Data (MS/FTIR)
Target Compound (Hypothetical) C₁₂H₇Cl₂NO₂ ~260 3,4-Dichlorophenyl, COOH N/A N/A
3-(4-Methylphenyl)-4-pyridinecarboxylic acid C₁₃H₁₁NO₂ 213.23 4-Methylphenyl, COOH N/A N/A
(±)-14{4,5} C₂₂H₂₂F₃N₃O₅ 466 Benzodioxol, Ureido, CF₃ >99% / 68% FTIR: 1675 cm⁻¹ (C=O); MS: m/z 466
(±)-14{2,5} C₂₂H₂₄F₃N₃O₄ 452 4-Methoxyphenyl, Ureido, CF₃ 98% / 65% MS: m/z 452
4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid C₁₁H₁₁Cl₂NO₂ 260.12 2,5-Dichlorophenyl, COOH N/A Boiling point: 404.5±45.0 °C

Biological Activity

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. This configuration is crucial for its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been evaluated against cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

  • Inhibitory Potency : The compound showed IC50 values against COX-1 and COX-2 enzymes, indicating its effectiveness in inhibiting prostaglandin production. For instance, derivatives of this compound were reported to have IC50 values of 19.45 μM for COX-1 and 42.1 μM for COX-2 .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0742.1 ± 0.30

Case Study: In Vivo Analysis

In vivo studies using carrageenan-induced paw edema models demonstrated that the compound exhibited anti-inflammatory activity comparable to that of established drugs like celecoxib . The results indicated a reduction in edema size, supporting its potential as an anti-inflammatory agent.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that this compound can inhibit various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhiNot specified
K. pneumoniaeNot specified

The compound's effectiveness was assessed through zone of inhibition tests against these pathogens, showing promising results compared to standard antibiotics .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound revealed its potential to inhibit cancer cell proliferation.

  • Cell Line Studies : The compound was tested on MCF-7 breast cancer cell lines, where it demonstrated significant antiproliferative activity with an IC50 value indicating effective growth inhibition .

The biological activity of this compound is attributed to its ability to interact with specific proteins involved in inflammation and cell proliferation pathways. Docking studies suggest that the compound binds effectively to the active sites of COX enzymes and other relevant targets .

Q & A

Q. What in vitro models are appropriate for preliminary toxicology profiling?

  • Methodological Answer :
  • HepG2 cells for hepatotoxicity screening (measure ALT/AST release).
  • hERG channel inhibition assays (patch-clamp electrophysiology) to assess cardiac risk.
  • Ames test for mutagenicity.
    Reference safety data in and for risk mitigation .

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